1-Naphthaleneacetaldehyde

Description

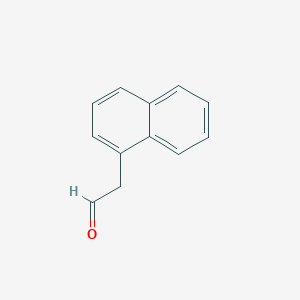

1-Naphthaleneacetaldehyde (systematic name: (1-naphthyl)acetaldehyde) is an aromatic aldehyde derivative of naphthalene. Its structure consists of a naphthalene ring substituted at the 1-position with an ethyl chain terminating in an aldehyde group (-CH₂CHO). This compound is primarily used in organic synthesis and may serve as an intermediate in the production of fragrances, pharmaceuticals, or agrochemicals. Its reactivity is characteristic of aromatic aldehydes, participating in condensation, oxidation, and nucleophilic addition reactions .

Propriétés

IUPAC Name |

2-naphthalen-1-ylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHAJZURXPPHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502943 | |

| Record name | (Naphthalen-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25735-31-3, 43017-75-0 | |

| Record name | (Naphthalen-1-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparaison Avec Des Composés Similaires

1-Naphthaldehyde (Naphthaldehyde, CAS 66-77-3)

- Synthesis : Prepared via the Sommelet reaction using α-chloromethylnaphthalene and hexamethylenetetramine in 50% acetic acid .

- Properties : Lachrymatory and vesicant, with higher volatility due to the absence of an ethyl chain.

- Applications : Used in organic synthesis and as a precursor for naphthalene derivatives .

1-Naphthaleneacetic Acid (CAS 86-87-3)

- Structure : Carboxylic acid (-CH₂COOH) instead of an aldehyde group.

- Properties: Molecular weight: 186.21 g/mol . Solubility: Low in water (0.1–1 g/L at 25°C), soluble in organic solvents like ethanol and ether . Vapor pressure: 0.3 mmHg at 25°C .

- Applications : Widely used as a plant growth regulator (e.g., rooting agent) and in pesticide formulations .

- Toxicity : Classified as acute toxicity (oral Category 4), skin/eye irritant, and hazardous to aquatic environments .

1-Naphthylacetamide (NAA Amide)

Ethyl 1-Naphthylacetate (CAS 2876-78-0)

- Structure : Ethyl ester (-CH₂COOCH₂CH₃) of 1-naphthaleneacetic acid.

- Synthesis : Produced via the Arndt-Eistert reaction using 1-(diazoacetyl)naphthalene .

- Properties :

Physicochemical and Environmental Comparison

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Vapor Pressure (mmHg) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₀O | 170.21* | Low (inferred) | Moderate (inferred) | Organic synthesis |

| 1-Naphthaldehyde | C₁₁H₈O | 156.18 | Insoluble | High | Synthetic intermediate |

| 1-Naphthaleneacetic Acid | C₁₂H₁₀O₂ | 186.21 | 0.1–1 g/L | 0.3 | Plant growth regulation |

| 1-Naphthylacetamide | C₁₂H₁₁NO | 185.23 | Slightly soluble | Low | Agricultural regulator |

| Ethyl 1-Naphthylacetate | C₁₃H₁₂O₂ | 200.23 | Insoluble | Low | Fragrance intermediate |

*Calculated based on molecular formula.

Environmental Behavior:

- 1-Naphthaleneacetic Acid: Exhibits moderate mobility in soil but short environmental persistence (half-life <30 days).

- Aldehydes (e.g., this compound) : Likely to oxidize to carboxylic acids in the environment, increasing water solubility and degradation rates.

Toxicological Profiles

- This compound: Limited data, but analogous aldehydes (e.g., 1-naphthaldehyde) are lachrymators and skin irritants .

- Esters (e.g., Ethyl 1-Naphthylacetate) : Generally lower toxicity due to reduced reactivity and slower metabolic conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.